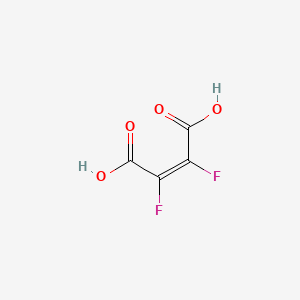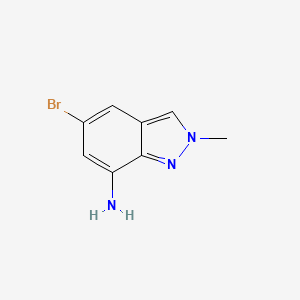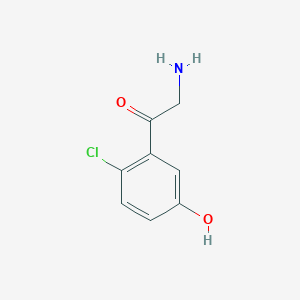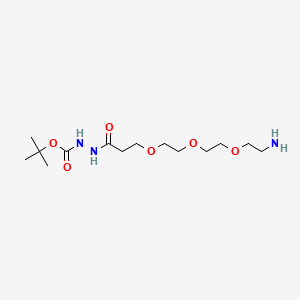
Z-Asp-Met-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Asp-Met-OH, also known as N-Carbobenzyloxy-L-aspartyl-L-methionine, is a derivative of aspartic acid and methionine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Met-OH typically involves the protection of the amino groups of aspartic acid and methionine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
化学反应分析
Types of Reactions
Z-Asp-Met-OH can undergo various chemical reactions, including:
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Free thiol groups
Substitution: Deprotected amino acids
科学研究应用
Z-Asp-Met-OH has a wide range of applications in scientific research:
作用机制
The mechanism of action of Z-Asp-Met-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The aspartic acid residue can participate in hydrogen bonding and electrostatic interactions, while the methionine residue can engage in hydrophobic interactions and oxidation-reduction reactions . These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
Z-Asp-OH: A derivative of aspartic acid with similar protective groups.
Z-Asp(OtBu)-OH: Another aspartic acid derivative with tert-butyl ester protection.
Uniqueness
Z-Asp-Met-OH is unique due to the presence of both aspartic acid and methionine residues, which allows it to participate in a broader range of chemical reactions and interactions compared to compounds containing only one of these amino acids .
属性
分子式 |
C17H22N2O7S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24) |
InChI 键 |
FYSQBJYJNOXEDS-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


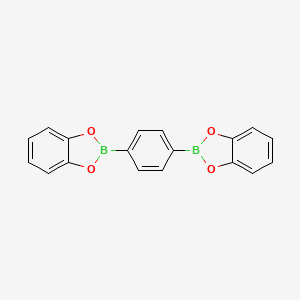
![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)



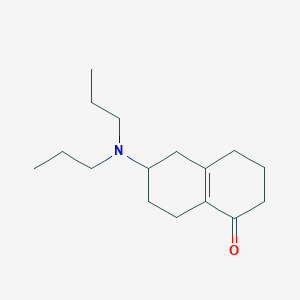

![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)

